molecular formula C11H13ClN2O2 B2537281 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1365966-39-7

2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2537281
CAS RN: 1365966-39-7
M. Wt: 240.69
InChI Key: GRBRCVFHBBMJRG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, the structures of which were established on the basis of X-ray structural analysis, reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives was confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (TB) agents. TB remains a global health concern, and drug-resistant strains pose a significant challenge. Some imidazo[1,2-a]pyridine derivatives exhibit substantial activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed these compounds, exploring their structure–activity relationships and mode of action .

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine is an essential fused bicyclic heterocycle, recognized as a versatile scaffold in medicinal chemistry. Its wide range of applications includes drug design and development. Researchers have explored various synthetic strategies to modify this scaffold for specific therapeutic purposes .

Antimicrobial Properties

Studies have explored the interaction of 2-methylimidazo[1,2-a]pyridine with halogens (bromine and iodine). Additionally, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has demonstrated antimicrobial activity against Staphylococcus aureus .

Mechanism of Action

While the mechanism of action for “2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride” is not specifically mentioned, imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, and there is ongoing research into their potential uses .

properties

IUPAC Name

2-ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-3-9-7(2)13-6-8(11(14)15)4-5-10(13)12-9;/h4-6H,3H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRCVFHBBMJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

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